3-Fluoro-7-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by a fluoro and methoxy substituent on its aromatic ring. Isoquinolines are known for their diverse biological activities, making them significant in medicinal chemistry. This compound is particularly noted for its potential applications in pharmaceuticals, especially in the context of antiviral and anticancer research.
3-Fluoro-7-methoxyisoquinoline can be classified under heterocyclic compounds due to its structure, which includes a nitrogen atom within a six-membered aromatic ring. The specific classification codes include:
The synthesis of 3-Fluoro-7-methoxyisoquinoline can be achieved through several methods, primarily involving the modification of existing isoquinoline derivatives. One common approach is via nucleophilic substitution reactions where a methoxy group is introduced at the 7-position of isoquinoline followed by fluorination at the 3-position.
For example, a typical synthesis route might involve:
The molecular formula of 3-Fluoro-7-methoxyisoquinoline is . Its structure consists of an isoquinoline backbone with a fluorine atom at the 3-position and a methoxy group at the 7-position.
3-Fluoro-7-methoxyisoquinoline can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 3-Fluoro-7-methoxyisoquinoline often involves interaction with biological targets such as enzymes or receptors. Isoquinolines have shown activity against various viral proteins, including proteases involved in viral replication.
Relevant data from studies indicate that variations in substituents on the isoquinoline core can significantly impact both physical properties and biological activity .
3-Fluoro-7-methoxyisoquinoline has potential applications in several areas:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles in clinical applications .
3-Fluoro-7-methoxyisoquinoline represents a structurally refined scaffold in modern kinase inhibitor development, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition. This kinase plays a pivotal role in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in autoimmune disorders, inflammatory conditions, and oncogenic processes. The strategic incorporation of the meta-fluorine atom on the isoquinoline nucleus enhances target engagement through optimized steric and electronic interactions within IRAK4's ATP-binding pocket. Co-crystal structures of related inhibitors (e.g., PF-06650833) reveal that the 7-methoxy group forms critical hydrogen bonds with hinge region residues, while the fluorine atom at the 3-position influences the orientation of adjacent substituents for enhanced hydrophobic contacts with a subpocket formed by Leu74, Leu85, and Val39 [1] [7].
The fluorine atom's moderate electronegativity and optimal van der Waals radius (1.47 Å) facilitate a balance between steric occupancy and electronic perturbation. Molecular dynamics simulations indicate that 3-fluoro substitution reduces desolvation energy penalties upon binding compared to bulkier substituents. This precise molecular fit translates to significant biochemical potency, with optimized 3-fluoro-7-methoxyisoquinoline derivatives demonstrating IRAK4 inhibitory IC₅₀ values consistently below 100 nM in enzymatic assays. Cellular efficacy is equally notable, with suppression of IL-6 production in human peripheral blood mononuclear cells (PBMCs) observed at low nanomolar concentrations for lead compounds featuring this scaffold [1] [5] [7].
Table 1: Binding Interactions Facilitated by 3-Fluoro-7-methoxyisoquinoline Substituents in IRAK4
Structural Element | Interaction Type | IRAK4 Residues | Functional Consequence |
---|---|---|---|
3-Fluoro | Hydrophobic/Electrostatic | Leu74, Leu85, Val39 | Enhanced hydrophobic packing; dipole-dipole interactions with peptide backbone |
7-Methoxy | Hydrogen Bond Acceptor | Met145 backbone NH | Hinge region engagement mimicking ATP adenine |
Isoquinoline Core | π-Stacking | Tyr85 | Planar aromatic stacking within hydrophobic cleft |
The discovery pathway leading to 3-fluoro-7-methoxyisoquinoline derivatives exemplifies the power of fragment-based drug design (FBDD). Initial screening of Pfizer's fragment library identified a weakly binding 7-methoxyisoquinoline-6-carboxamide fragment (MW ≈ 230 Da) with millimolar affinity (IC₅₀ ≈ 400 µM) for IRAK4. Despite modest potency, this fragment exhibited high ligand efficiency (LE > 0.3 kcal/mol per heavy atom) and occupied the kinase's adenine binding region. Structural biology played a decisive role throughout optimization: iterative X-ray crystallography (PDB: 5UIS) guided vector exploration from the 3-position of the isoquinoline ring toward a hydrophobic subpocket [1] [5].
The introduction of fluorine at the 3-position emerged as a critical structure-activity relationship (SAR) breakthrough. Fluorine's small size permitted unhindered access to this sterically constrained region, while its electron-withdrawing nature subtly modulated the π-electron density of the heterocyclic core, strengthening hydrogen bonding at the 7-methoxy position. Further elaboration incorporated a [(3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy side chain at N1, which engaged deeper regions of the active site. This fragment-growth strategy achieved a 5000-fold potency improvement while maintaining favorable physicochemical properties. Crucially, lipophilic efficiency (LipE) increased by 5 units throughout optimization – a testament to the judicious incorporation of lipophilicity guided by structural insights [1] [2] [5].
The 3-fluoro substituent contributed significantly to metabolic stability – a common challenge in isoquinoline chemistry. Fluorine impeded oxidative metabolism at the vulnerable 3,4-bond of the heterocycle by cytochrome P450 enzymes, particularly CYP3A4. This property was quantified in human liver microsome studies, where fluorinated analogs demonstrated >50% improved half-life compared to non-fluorinated counterparts. Additionally, fluorine incorporation reduced overall basicity of the isoquinoline nitrogen, decreasing off-target interactions with hERG and other anti-targets [1] [2].
The strategic choice between halogen substituents in medicinal chemistry significantly influences pharmacodynamics, pharmacokinetics, and physicochemical properties. Direct comparison of 3-fluoro-7-methoxyisoquinoline with its 3-chloro analog (CAS: 1698813-47-6) reveals profound differences stemming from atomic disparities. Chlorine possesses a substantially larger van der Waals radius (1.75 Å vs. fluorine's 1.47 Å) and reduced electronegativity (3.0 vs. 4.0 on Pauling scale), leading to distinct steric, electronic, and hydrophobic profiles [2] [4].
Biochemically, 3-fluoro substitution confers superior IRAK4 inhibition. In matched-pair analysis, the 3-fluoro analog PF-06650833 exhibited IC₅₀ = 0.6 nM (enzymatic) and 7.2 nM (cell-based), while the 3-chloro isostere showed 15-fold reduced cellular potency (IC₅₀ ≈ 108 nM). This divergence stems from steric incompatibility: crystallographic evidence indicates chlorine's bulkier size disrupts optimal hydrophobic contact distances with Leu74 and Val39 residues. Molecular mechanics calculations indicate a 1.2 kcal/mol binding energy penalty for the chloro analog due to suboptimal van der Waals contacts [1] [4] [7].
Electronic differences profoundly influence physicochemical behavior. While both halogens enhance lipophilicity relative to hydrogen, fluorine's lower π-electron density minimally perturbs the isoquinoline system's electrostatic potential. In contrast, chlorine's polarizability creates stronger dipole moments that can disrupt crystalline packing and solubility. Measured partition coefficients (logD₇.₄) reveal a 0.5-unit reduction for the fluoro derivative (logD = 1.8) versus the chloro analog (logD = 2.3), translating to improved aqueous solubility (>150 µg/mL vs. <50 µg/mL) – a critical factor for oral bioavailability [2] [4].
Metabolic stability comparisons demonstrate fluorine's superiority as a metabolic blocker. Incubation with human liver microsomes showed 3-fluoro-7-methoxyisoquinoline experienced <20% depletion after 30 minutes, while the chloro analog underwent 65% depletion, primarily through CYP2C9-mediated oxidation adjacent to the halogen. This distinction arises from fluorine's unparalleled C-F bond strength (485 kJ/mol vs. C-Cl at 339 kJ/mol) and its ability to impede enzymatic oxidation through steric and electronic shielding of neighboring carbon atoms [2] [4].
Table 2: Comparative Properties of 3-Halo-7-methoxyisoquinoline Derivatives
Property | 3-Fluoro Derivative | 3-Chloro Derivative | Biological Consequence |
---|---|---|---|
Van der Waals Radius | 1.47 Å | 1.75 Å | Superior fit in hydrophobic subpocket for fluoro analog |
Electronegativity (Pauling) | 4.0 | 3.0 | Stronger electrostatic interactions for fluoro |
IRAK4 Cellular IC₅₀ | 7.2 nM | 108 nM | 15-fold potency advantage for fluoro analog |
logD₇.₄ | 1.8 | 2.3 | Improved solubility/bioavailability for fluoro |
Microsomal Stability (t₁/₂) | >60 min | 22 min | Reduced clearance for fluoro derivative |
Synthetic Accessibility | Challenging fluorination | Routine chlorination | Higher cost-of-goods for fluoro analog |
The synthetic chemistry landscape differs markedly between these analogs. While 3-chloro-7-methoxyisoquinoline is readily accessible via classical chlorination (POCl₃) of hydroxyisoquinolines, the 3-fluoro variant requires specialized fluorinating agents. Modern approaches utilize Selectfluor® on 3-trimethylstannyl precursors or palladium-catalyzed fluorination of aryl triflates. These complex routes contribute to higher manufacturing costs, though the therapeutic advantages often justify this investment for clinical candidates [2] [4].
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: